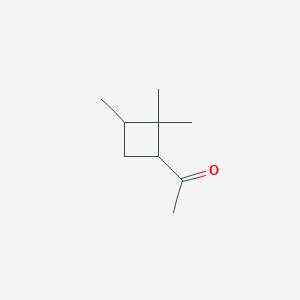
2,16-Kauranediol 2-O-beta-D-allopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2,16-Kauranediol 2-O-beta-D-allopyranoside is typically isolated from natural sources rather than synthesized chemically. The compound can be extracted from the air-dried fronds of Pteris cretica using various solvent extraction methods . The extraction process involves drying the plant material, grinding it into a fine powder, and then using solvents like methanol or ethanol to extract the desired compound. The extract is then purified using chromatographic techniques to obtain pure this compound .
Análisis De Reacciones Químicas
2,16-Kauranediol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
2,16-Kauranediol 2-O-beta-D-allopyranoside has several scientific research applications. In chemistry, it is used as a reference compound for studying the chemical properties and reactions of diterpenoids. In biology, it is studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is being investigated for its potential therapeutic applications in treating various diseases. In industry, it is used in the development of natural product-based pharmaceuticals and other products .
Mecanismo De Acción
The mechanism of action of 2,16-Kauranediol 2-O-beta-D-allopyranoside involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and cancer progression . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2,16-Kauranediol 2-O-beta-D-allopyranoside is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include other kauranoids like 2,16-Kauranediol and 2,16-Kauranediol 2-O-beta-D-glucopyranoside . These compounds share similar chemical structures but may differ in their biological activities and mechanisms of action. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C26H44O7 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1S,4R,7R,9R,10R,13R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,24-,25-,26+/m1/s1 |
Clave InChI |
YCCXOTBTLJGELG-ULWJZUEGSA-N |
SMILES isomérico |
C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


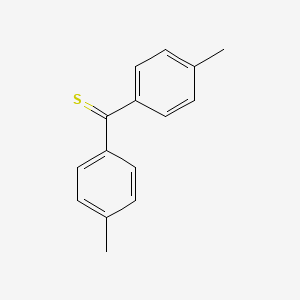

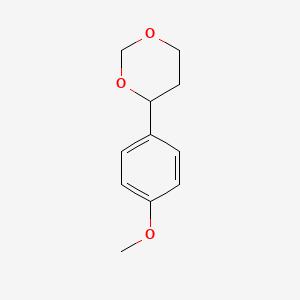
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
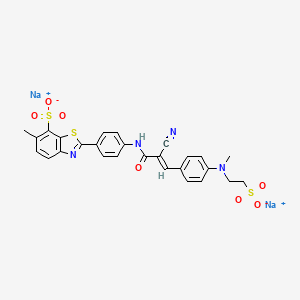
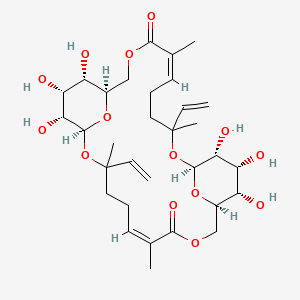
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

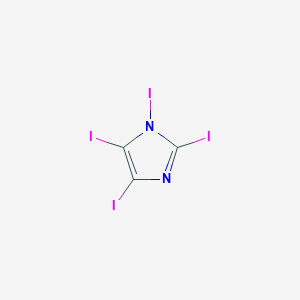
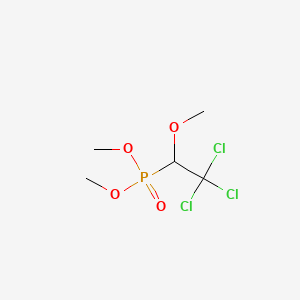
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
